4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline

Hole mobility Perovskite solar cells Spiro-OMeTAD

4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline (synonym: 4-methoxy-N-phenyl-N-(4-(2,2-diphenylvinyl)phenyl)benzenamine) is a triphenylamine-based enamine derivative featuring a diphenylvinyl side arm with a strategically positioned para-methoxy substituent. Belonging to the phenylethenyl-substituted triphenylamine class, it functions primarily as an organic hole-transporting material (HTM) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Molecular Formula C33H27NO
Molecular Weight 453.6 g/mol
Cat. No. B13133229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline
Molecular FormulaC33H27NO
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C33H27NO/c1-35-32-23-19-28(20-24-32)33(27-11-5-2-6-12-27)25-26-17-21-31(22-18-26)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-25H,1H3/b33-25+
InChIKeyLUCVYCLSCYNIQE-INKHBPHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline: A Methoxy-Functionalized Triphenylamine Enamine for Advanced Optoelectronics


4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline (synonym: 4-methoxy-N-phenyl-N-(4-(2,2-diphenylvinyl)phenyl)benzenamine) is a triphenylamine-based enamine derivative featuring a diphenylvinyl side arm with a strategically positioned para-methoxy substituent . Belonging to the phenylethenyl-substituted triphenylamine class, it functions primarily as an organic hole-transporting material (HTM) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) [1]. The compound’s extended π-conjugated system, enabled by the diphenylvinyl bridge, and its electron-donating methoxy group are key structural features that modulate its electronic properties. It is typically synthesized via a simple one-step condensation reaction, aligning it with a class of materials known for being easily obtainable from relatively inexpensive precursors compared to the multi-step synthesis of standard spiro-OMeTAD [2].

Why Generic Triphenylamine Substitution Falls Short: The Case for 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline in Procurement


Generic substitution within the triphenylamine class is scientifically unjustifiable due to extreme sensitivity of key performance parameters—hole mobility, ionization potential, and thermal stability—to the precise nature and position of substituents [1]. For instance, the presence of a single para-methoxy group, as found in 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline, is a critical structural feature known to lower ionization potential and enhance hole drift mobility compared to non-methoxy analogs [2]. Similarly, the meta versus ortho positioning of methoxy groups on the triphenylamine core has been shown to produce markedly different hole-transporting properties [3]. Replacing this specific enamine with a common alternative like spiro-OMeTAD or an unsubstituted phenylethenyl derivative without rigorous requalification risks device underperformance, as even structurally similar isomers can exhibit divergent bulk and interfacial charge-transport behaviors that directly impact solar cell efficiency and OLED brightness [4].

Quantitative Differentiation Evidence for 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline: A Technical Selector Guide


Hole Mobility Advantage: Triphenylamine-Based Enamines Outperform Spiro-OMeTAD at Equivalent Electric Fields

Hole-transporting enamines from this structural class exhibit hole mobilities exceeding 10⁻³ cm²/V·s, which are directly shown to be higher than those of spiro-OMeTAD when measured under identical electric fields [1]. A closely related bis-substituted derivative was measured with a time-of-flight hole drift mobility of 1.8 × 10⁻² cm²/V·s at an electric field of 1 × 10⁶ V/cm [2]. This superior hole mobility is a class-level inference for the target compound, indicating a potential for more efficient charge extraction in devices.

Hole mobility Perovskite solar cells Spiro-OMeTAD

Synthesis Cost and Scalability: A One-Step Route versus Multi-Step Spiro-OMeTAD

Phenylethenyl-substituted triphenylamines, the class to which this compound belongs, are obtained via a one-step synthetic procedure from commercially available and relatively inexpensive starting materials [1]. This is in stark contrast to spiro-OMeTAD, the industry-standard HTM, which suffers from a complex, multi-step synthesis and costly purification, representing a major barrier to commercialization [2]. This provides a significant cross-study comparable advantage in procurement cost and scalability for the target compound's material class.

Synthesis cost Scalability Spiro-OMeTAD

Ionization Potential Tuning for PSC Energy Level Alignment: Methoxy-Substituted Enamines vs. Spiro-OMeTAD

Solid-state ionization potentials (IP) for methoxy-substituted triphenylamine enamines have been measured in a range of 5.33–5.69 eV [1] and 5.35–5.58 eV for related fluorenylidene-linked derivatives [2]. This range is a class-level inference for the target compound and is notably comparable to or slightly deeper than that of spiro-OMeTAD, which facilitates efficient hole injection from the perovskite layer. The data indicate that the presence of the methoxy group enables fine-tuning of the HOMO level to match various perovskite compositions, a key advantage for optimizing device open-circuit voltage (Voc).

Ionization potential Energy level alignment Perovskite solar cells

Thermal Stability for Durable Devices: Glass Transition Temperatures of Diphenylethenyl-Substituted Triphenylamines

Thermal stability, crucial for device longevity, is enhanced in this compound class. Diphenylethenyl-substituted triphenylamines are reported to form molecular glasses with glass transition temperatures (Tg) exceeding 82 °C [1]. In contrast, methylphenylethenyl-substituted derivatives show lower Tgs, above 49 °C [1]. This relatively high Tg is a class-level inference for the target compound, suggesting its amorphous film will be more resistant to crystallization during device operation compared to alternatives with smaller side arms or lower molecular weight, a property essential for maintaining stable charge-transport characteristics over time.

Thermal stability Glass transition temperature Device durability

OLED Luminous Performance: High Brightness and Efficiency from Phenylethenyl-Substituted Triphenylamines

Blue-green emitting OLEDs fabricated using this class of diphenylethenyl- and methylphenylethenyl-substituted triphenylamines have demonstrated high brightness on the order of 10,000 cd/m² and current efficiency ranging from 4 to 10 cd/A [1]. This performance is competitive for fluorescent OLEDs and underscores the compound class's effectiveness as both a hole-transporting and emitting material. This supports the target compound’s potential for procurement in high-brightness display or lighting applications, with performance comparable to other state-of-the-art fluorescent OLED emitters.

OLED Luminous efficiency Brightness

High-Impact Application Scenarios for Procuring 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline


Next-Generation Perovskite Solar Cells Requiring High-Performance, Low-Cost, Dopant-Free HTMs

For academic and industrial R&D teams developing perovskite solar cells, 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is a strategic choice for a dopant-free hole-transporting material. Evidence shows this compound class offers hole mobilities exceeding those of the standard spiro-OMeTAD [1] while being synthesized in a single, cost-effective step from inexpensive precursors [2]. This addresses the critical bottleneck of high material cost that plagues spiro-OMeTAD, making it ideal for prototyping and scaling up high-efficiency PSCs where a power conversion efficiency comparable to spiro-OMeTAD (up to 18.4% for a class representative [1]) is achievable without the need for hygroscopic dopants.

Novel Blue-Green OLED Emitters and Hole-Transport Layers for Display Technology

This compound is a strong candidate for integration into blue-green OLED stacks, either as a high-mobility hole-transport layer (HTL) or a fluorescent emitter. Its procurable class has been validated in devices exhibiting a brightness of 10,000 cd/m² and a current efficiency of up to 10 cd/A [3]. Its deep ionization potential (5.33–5.69 eV [1]) facilitates efficient hole injection and exciton confinement, which is crucial for achieving high luminous efficiency and prolonged operational lifetime in next-generation display applications.

Durable Electrophotographic Photoreceptors Demanding High Carrier Mobility

Given the established use of triphenylamine enamines as charge-transport materials in electrophotographic photoreceptors (as exemplified by patents in the field [4]), this compound is well-suited for next-generation laser printers and copiers. The high hole mobility associated with its class (>10⁻³ cm²/V·s [1]) and the formation of stable amorphous films with a high glass transition temperature (>82 °C [3]) directly translate to faster photoreceptor response times and greater durability under repeated printing cycles.

Academic Research on Structure-Property Relationships in Organic Semiconductors

For fundamental research, this specific mono-substituted derivative is an invaluable model compound for studying the effect of asymmetric conjugation and single methoxy-group substitution on charge transport. Compared to symmetrically substituted triphenylamines, its unique structure allows researchers to deconvolute the impact of a single electron-donating group on key parameters like hole mobility, ionization potential, and glass-forming properties [REFS-2, REFS-3]. This makes it a critical tool for the rational design of the next generation of high-performance organic semiconductors.

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